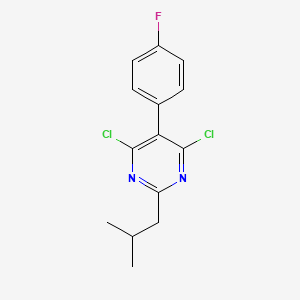

![molecular formula C13H25N3O4 B11816246 Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)

Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre tert-Butyl-Estergruppe und eine einzigartige Amino-Imino-Funktionsgruppe aus, die zu ihrer Reaktivität und ihrem potenziellen Nutzen in der synthetischen Chemie beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Vorstufen ausgehen. Ein üblicher Weg beinhaltet die Reaktion von tert-Butyl-Acetat mit einer geeigneten Amino-Imino-Vorstufe unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat kontinuierliche Strömungsreaktoren beinhalten, um Ausbeute und Reinheit zu optimieren. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, wodurch eine konstante Produktionsqualität gewährleistet wird.

Analyse Chemischer Reaktionen

Reaktionstypen

Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxoverbindungen oxidiert werden.

Reduktion: Reduktionsreaktionen können Amin-Derivate liefern.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die tert-Butyl-Estergruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden in der Regel verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators oder unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können durch Oxidation beispielsweise Oxoverbindungen entstehen, während durch Reduktion Amin-Derivate gebildet werden können. Substitutionsreaktionen können je nach verwendetem Nucleophil zu einer Vielzahl von funktionalisierten Produkten führen.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

Biologie: Die einzigartigen funktionellen Gruppen der Verbindung machen sie zu einem wertvollen Werkzeug in biochemischen Studien, einschließlich Enzyminhibition und Proteinmodifikation.

Industrie: Verwendung in der Produktion von Spezialchemikalien und -materialien, einschließlich Polymeren und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Amino-Imino-Gruppe der Verbindung kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Zielmolekülen eingehen, wodurch deren Aktivität moduliert wird. Diese Interaktion kann zu Veränderungen in biochemischen Stoffwechselwegen führen, die zelluläre Prozesse und physiologische Reaktionen beeinflussen.

Wirkmechanismus

The mechanism of action of tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino-imino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tert-Butyl-(1-Amino-1-imino-2-methylpropan-2-yl)carbamatacetat

- Tert-Butyl-4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat

- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorin

Einzigartigkeit

Tert-Butyl-2-[(1-Amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine besondere Reaktivität und potenzielle Anwendungen verleihen. Seine Struktur ermöglicht vielseitige chemische Modifikationen, wodurch es zu einer wertvollen Verbindung in der synthetischen Chemie und in verschiedenen Forschungsbereichen wird.

Eigenschaften

Molekularformel |

C13H25N3O4 |

|---|---|

Molekulargewicht |

287.36 g/mol |

IUPAC-Name |

tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate |

InChI |

InChI=1S/C13H25N3O4/c1-12(2,3)9(10(14)15)16-11(18)19-7-8(17)20-13(4,5)6/h9H,7H2,1-6H3,(H3,14,15)(H,16,18) |

InChI-Schlüssel |

FJLFMAOYWIHJOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C(=N)N)NC(=O)OCC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

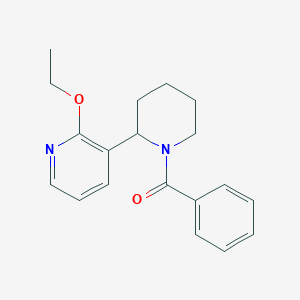

![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)

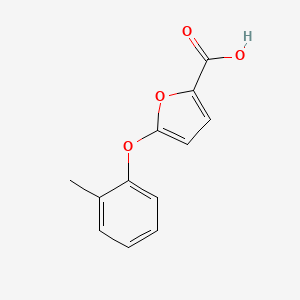

![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)

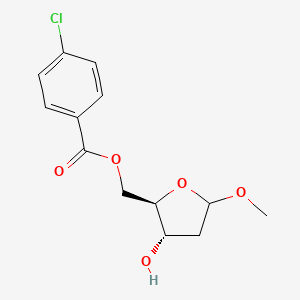

![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)

![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)

![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)